4-acetamido-N-(3-ethoxypropyl)benzamide

Description

Structure and Properties:

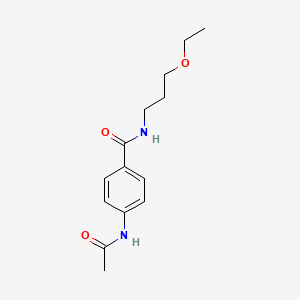

4-Acetamido-N-(3-ethoxypropyl)benzamide (IUPAC name: 4-acetamido-N-(3-ethoxypropyl)benzamide) is a benzamide derivative characterized by:

- Molecular Formula: C₁₄H₂₀N₂O₃

- Molecular Weight: 264.325 g/mol .

- Key Features: A 4-acetamido-substituted benzamide core linked to a 3-ethoxypropylamine moiety via an amide bond. The ethoxypropyl chain introduces an ether functionality, enhancing solubility compared to purely hydrophobic substituents.

Synthetic Relevance:

The compound is synthesized using standard amide coupling reagents (e.g., HATU, TEA) between 4-acetamidobenzoic acid and 3-ethoxypropylamine, followed by purification via HPLC .

Properties

IUPAC Name |

4-acetamido-N-(3-ethoxypropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-3-19-10-4-9-15-14(18)12-5-7-13(8-6-12)16-11(2)17/h5-8H,3-4,9-10H2,1-2H3,(H,15,18)(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRFJGNUOHXUILS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNC(=O)C1=CC=C(C=C1)NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetamido-N-(3-ethoxypropyl)benzamide can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For instance, the direct treatment of various amines with methyl cyanoacetate without solvent at room temperature can yield the target compound. Another method involves stirring the reactants without solvent at elevated temperatures, followed by overnight stirring at room temperature .

Industrial Production Methods

Industrial production of 4-acetamido-N-(3-ethoxypropyl)benzamide typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

4-acetamido-N-(3-ethoxypropyl)benzamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The specific conditions, such as temperature, solvent, and catalyst, depend on the desired reaction and product.

Major Products Formed

The major products formed from these reactions vary based on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted benzamides.

Scientific Research Applications

Medicinal Chemistry

4-Acetamido-N-(3-ethoxypropyl)benzamide has been investigated as a potential drug candidate due to its ability to interact with various biological targets. Notably, it has been explored in the context of:

- Inhibition of Carbonic Anhydrase II (CAII) : Research indicates that derivatives of benzamide compounds can serve as inhibitors of human carbonic anhydrase II, which plays a crucial role in physiological processes such as respiration and acid-base balance . The compound's structure allows for effective binding to the active site of CAII, making it a candidate for therapeutic interventions in conditions like glaucoma and edema.

Enzyme Inhibition Studies

The compound has been used in studies aimed at understanding the mechanisms of enzyme inhibition. For instance:

- Mechanistic Studies : Inhibition assays have demonstrated that 4-acetamido-N-(3-ethoxypropyl)benzamide can effectively inhibit CAII activity, with reported half-maximal inhibitory concentration (IC50) values suggesting potent activity . Such studies are vital for developing drugs targeting this enzyme.

Drug Development

The compound has been part of research focused on developing heterobifunctional degraders that utilize a PROTAC (Proteolysis Targeting Chimera) mechanism:

- PROTAC Mechanism : By linking the compound to ligands that bind specific proteins, researchers have explored its potential to induce targeted protein degradation. This approach is particularly promising for treating diseases caused by the overexpression of certain proteins .

Therapeutic Potential

Given its biological activity, 4-acetamido-N-(3-ethoxypropyl)benzamide may have applications in treating various conditions:

- Cancer Research : The compound's ability to inhibit specific enzymes involved in tumor growth is under investigation. Its role as a potential anticancer agent is being evaluated through various preclinical studies .

Table: Summary of Key Research Findings

Mechanism of Action

The mechanism of action of 4-acetamido-N-(3-ethoxypropyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations and Physicochemical Properties

The table below compares substituents and properties of 4-acetamido-N-(3-ethoxypropyl)benzamide with structurally related benzamides:

Key Observations :

- Solubility: The ethoxypropyl group in the target compound balances lipophilicity and hydrophilicity, unlike bulky (e.g., tert-butyl) or aromatic (e.g., quinoxaline) substituents.

- Bioactivity: Aminoethyl or aminopropyl substituents (e.g., compounds 7 and 24) are common in HDAC inhibitors due to zinc-binding capacity, whereas the ethoxypropyl group lacks this functionality .

HDAC Inhibition Potential

- Target Compound: No direct evidence of HDAC inhibition. Its structure lacks critical zinc-chelating groups (e.g., -NH₂, -SH) found in HDAC inhibitors like Belinostat (CID 6918638) .

- Compound 24 (3-aminopropyl) may exhibit similar activity but with modified selectivity due to the methoxybenzyloxy group .

Biological Activity

4-Acetamido-N-(3-ethoxypropyl)benzamide is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables that summarize key information.

4-Acetamido-N-(3-ethoxypropyl)benzamide has the molecular formula and is characterized by the presence of an acetamido group and an ethoxypropyl side chain. This structural configuration may influence its interaction with biological targets.

The biological activity of 4-acetamido-N-(3-ethoxypropyl)benzamide is primarily attributed to its ability to interact with specific enzymes and receptors, modulating their activity. It may function as an inhibitor or modulator in various biochemical pathways, although detailed mechanisms remain under investigation.

In Vitro Studies

Research indicates that 4-acetamido-N-(3-ethoxypropyl)benzamide exhibits notable biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains, indicating potential use in antimicrobial formulations.

- Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes, which may play a role in disease pathways.

Toxicological Profile

Safety assessments have been conducted to evaluate the toxicity of 4-acetamido-N-(3-ethoxypropyl)benzamide. According to PubChem, the compound's safety profile indicates low toxicity levels at therapeutic concentrations, making it a candidate for further development in pharmaceutical applications .

Data Table: Summary of Biological Activities

Case Studies

- Antimicrobial Efficacy : A study conducted on various bacterial strains demonstrated that 4-acetamido-N-(3-ethoxypropyl)benzamide inhibited growth at concentrations ranging from 10 to 50 µg/mL. The compound showed a higher efficacy against Gram-positive bacteria compared to Gram-negative bacteria.

- Enzyme Inhibition Study : In a controlled experiment, the compound was tested for its inhibitory effects on carbonic anhydrase II (hCAII). Results indicated significant enzyme inhibition at concentrations as low as 500 nM, suggesting potential therapeutic applications in conditions where hCAII is implicated .

Research Findings

Recent investigations into the compound's biological activities reveal promising avenues for application:

- Cancer Research : The compound's capacity to induce apoptosis in cancer cells was noted, with IC50 values indicating effective cytotoxicity against MCF-7 and HCT-116 cell lines .

- Pharmacological Applications : Its structural attributes allow for modifications that could enhance its bioactivity and selectivity towards target enzymes or receptors, presenting opportunities for drug development.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing 4-acetamido-N-(3-ethoxypropyl)benzamide?

- Answer : Key characterization techniques include:

- UV-Vis Spectroscopy : Measure absorbance maxima (e.g., λmax ≈ 255 nm for structurally related benzamides) to confirm aromatic and conjugated systems .

- NMR Spectroscopy : Use - and -NMR to identify proton environments (e.g., ethoxypropyl chain, acetamido group) and verify substitution patterns.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures molecular weight alignment with the theoretical formula (e.g., CHNO).

- FT-IR : Confirm functional groups (e.g., amide C=O stretch at ~1650 cm) .

Q. What synthetic routes are feasible for 4-acetamido-N-(3-ethoxypropyl)benzamide?

- Answer : A two-step approach is common:

- Step 1 : Synthesize 4-acetamidobenzoic acid via acetylation of 4-aminobenzoic acid.

- Step 2 : Couple with 3-ethoxypropylamine using carbodiimide reagents (e.g., EDC/HOBt) in anhydrous DMF. Optimize reaction conditions (e.g., 0°C to room temperature, 12–24 hours) to minimize side products .

Q. How can purity and stability be assessed for this compound?

- Answer :

- HPLC : Use reverse-phase chromatography (C18 column) with UV detection (e.g., 254 nm) to quantify purity (≥98%).

- Stability Testing : Store at -20°C in inert conditions (argon atmosphere) and monitor degradation via periodic HPLC over ≥5 years .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s receptor-binding affinity?

- Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with target receptors (e.g., enzymes or GPCRs). Focus on the acetamido and ethoxypropyl groups as key pharmacophores.

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics. Validate with free-energy calculations (MM/PBSA) .

Q. What strategies resolve contradictions in biological activity data across assays?

- Answer :

- Assay Replication : Repeat experiments under standardized conditions (pH, temperature, solvent) to isolate variability.

- Off-Target Screening : Use high-throughput screening (HTS) to identify unintended interactions (e.g., cytochrome P450 inhibition).

- Structural Analog Comparison : Compare activity with analogs (e.g., 4-chloro-N-(4-{[...]}-phenyl)benzamide) to pinpoint substituent effects .

Q. How can reaction kinetics be studied for large-scale synthesis?

- Answer :

- In Situ Monitoring : Employ ReactIR or inline NMR to track intermediate formation (e.g., amide bond coupling).

- DoE (Design of Experiments) : Use factorial designs to optimize variables (temperature, catalyst loading). AI-driven platforms like COMSOL Multiphysics can predict optimal conditions .

Q. What advanced analytical techniques quantify trace impurities?

- Answer :

- LC-MS/MS : Detect sub-ppm impurities (e.g., unreacted starting materials) with MRM (multiple reaction monitoring).

- NMR Cryoprobes : Enhance sensitivity for low-abundance species (e.g., 0.1% diastereomers) .

Methodological Notes

- Contradiction Handling : Cross-validate spectral data (e.g., NMR vs. MS) and use orthogonal assays (e.g., functional vs. binding assays) to resolve discrepancies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.